molecular formula C18H21NO B5711877 N-cycloheptyl-2-naphthamide

N-cycloheptyl-2-naphthamide

Cat. No. B5711877
M. Wt: 267.4 g/mol
InChI Key: BOKVJNRGLMNGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-2-naphthamide (CH-7N) is a synthetic compound that has gained significant attention in scientific research due to its ability to modulate the activity of ion channels. CH-7N has been found to be a potent and selective blocker of the voltage-gated potassium channel Kv1.3, which is expressed in immune cells and plays a critical role in the immune response. In

Scientific Research Applications

Anionic Cyclisations and Synthesis Techniques

  • Cyclisation of Naphthamides: A study on N-tert-butyl-N-benzyl-1-naphthamide showed that it undergoes cyclisation to a tricyclic enolate, which reacts diastereoselectively with electrophiles to form 2,3,3a,9b-tetrahydro-1H-benzo[e]isoindol-1-ones. This represents the first example of an anionic cyclisation onto an aromatic ring (Ahmed, Clayden, & Rowley, 1998).
  • Nicholas Reactions in Synthesis: The Nicholas reaction chemistry of 2,7-dioxygenated naphthalenes has been applied in the synthesis of cyclohepta[de]napthalenes and microstegiol, highlighting the versatility of naphthamide derivatives in organic synthesis (Taj & Green, 2010).

Applications in Material Science

  • Naphthalene Diimides in Material Science: Naphthalene diimides (NDIs), closely related to naphthamides, have been extensively studied for their applications in supramolecular chemistry, sensors, molecular switching devices, and catalysis. These compounds also show promise in areas like artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).

Chemical Properties and Reactions

  • Dearomatising Cyclisation: The dearomatizing cyclization of lithiated 1-naphthamides with chiral auxiliaries has been studied, leading to the asymmetric synthesis of compounds with potential pharmaceutical applications (Bragg, Clayden, Bladon, & Ichihara, 2001).
  • Formation of Atropisomers: Research on the addition of lithiated N,N-dialkyl-l-naphthamides to aldehydes indicates the formation of stable atropisomers, which are of interest in stereoselective synthesis (Bowles, Clayden, & Tomkinson, 1995).

Biological and Medicinal Applications

  • Antibacterial and Anticancer Activities: A study on 2-naphthamide derivatives investigated their antibacterial, antifungal, and anticancer activities, highlighting their potential in biomedical applications. These compounds showed promising results in inhibiting various cancer cell lines and bacterial strains (Pham & Truong, 2022).

Photochemistry and Solid-State Chemistry

  • Photocyclisation of Naphthamides: The photocyclisation of N-cinnamoyl-1-naphthamides in solid-state and solution was studied, revealing unique cyclisation patterns influenced by the substituents and solvent conditions (Kohmoto et al., 1996).

properties

IUPAC Name

N-cycloheptylnaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-18(19-17-9-3-1-2-4-10-17)16-12-11-14-7-5-6-8-15(14)13-16/h5-8,11-13,17H,1-4,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKVJNRGLMNGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cycloheptyl-2-naphthamide
Reactant of Route 2
Reactant of Route 2
N-cycloheptyl-2-naphthamide
Reactant of Route 3
Reactant of Route 3
N-cycloheptyl-2-naphthamide
Reactant of Route 4
Reactant of Route 4
N-cycloheptyl-2-naphthamide
Reactant of Route 5
Reactant of Route 5
N-cycloheptyl-2-naphthamide
Reactant of Route 6
Reactant of Route 6
N-cycloheptyl-2-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.